N'~1~-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE
Overview
Description
N’~1~-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a nitrogen-nitrogen single bond
Preparation Methods
The synthesis of N’~1~-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N’~1~-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’~1~-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme activity and inhibition.
Medicine: Due to its structural properties, it may have pharmacological applications, including potential use as an antimicrobial or anticancer agent.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. The specific pathways involved depend on the biological system and the target enzyme or receptor.
Comparison with Similar Compounds
N’~1~-[(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
- N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their stability, solubility, and interaction with molecular targets, highlighting the uniqueness of each compound.
Properties
IUPAC Name |
N-[(E)-(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-11-4-6-13(7-5-11)24(20,21)19-18-10-12-8-15(22-2)16(23-3)9-14(12)17/h4-10,19H,1-3H3/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLFZLRWMMXZMX-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2Br)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2Br)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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